molecular formula C35H36N2O6 B1202461 Daphnoline CAS No. 479-36-7

Daphnoline

Cat. No. B1202461
CAS RN: 479-36-7
M. Wt: 580.7 g/mol
InChI Key: AKGWXHYTRBFUAD-SXOMAYOGSA-N
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Description

Daphnoline is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.

Scientific Research Applications

1. Potential Treatment for Chagas' Disease

Daphnoline, a bisbenzylisoquinoline alkaloid, has been studied for its efficacy against Trypanosoma cruzi, the parasite responsible for Chagas' disease. Research indicates that daphnoline significantly reduces parasitemia and increases the parasitological cure rate in a murine model. It demonstrates a higher negative serological rate compared to other drugs, suggesting its potential as an effective treatment for both acute and chronic Chagas' disease (Fournet et al., 2000).

2. Structural and Synthetic Study in Medicinal Chemistry

The total synthesis of daphnoline, part of the Daphniphyllum alkaloids, has been achieved. These alkaloids, known for their various biological activities such as anticancer and antioxidant properties, are of significant interest in medicinal chemistry. The structural complexity of daphnoline, with its hexacyclic scaffold and tetrasubstituted arene moiety, poses a challenge and an opportunity for advancing synthetic methods (Lu et al., 2013).

3. Role in Pharmacophore Development

Daphnoline, as a quinoline compound, contributes to the broad spectrum of biological activities seen in quinoline-based compounds. Quinolines are essential in developing molecules with medical benefits, especially in anticancer, anti-malarial, and anti-microbial activities. Their synthetic versatility allows for a wide range of structurally diverse derivatives, making them significant in drug discovery and development (Solomon & Lee, 2011).

4. Comparative Study in Ecotoxicology

Daphnoline has been used in comparative studies of acute and chronic toxicity of various substances in aquatic organisms like Daphnia magna. Such studies help in understanding the environmental impact and toxicity profiles of different compounds, aiding in environmental risk assessments and the development of safer pharmaceuticals and chemicals (Zhao & Wang, 2011).

properties

CAS RN

479-36-7

Product Name

Daphnoline

Molecular Formula

C35H36N2O6

Molecular Weight

580.7 g/mol

IUPAC Name

(1R,14S)-20,25-dimethoxy-15-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol

InChI

InChI=1S/C35H36N2O6/c1-37-13-11-23-18-32(41-3)34(39)35-33(23)27(37)15-20-4-7-24(8-5-20)42-29-16-21(6-9-28(29)38)14-26-25-19-31(43-35)30(40-2)17-22(25)10-12-36-26/h4-9,16-19,26-27,36,38-39H,10-15H2,1-3H3/t26-,27+/m1/s1

InChI Key

AKGWXHYTRBFUAD-SXOMAYOGSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC

synonyms

daphnoline

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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